molecular formula C25H19ClN2O4 B14091283 7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091283
M. Wt: 446.9 g/mol
InChI Key: WNSKUHHTGNUPAQ-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chloro group, a methoxyphenyl group, a methyl group, and a pyridin-3-ylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a pyrrole derivative with a chromone derivative under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The resulting intermediate is then subjected to further functionalization to introduce the chloro, methoxyphenyl, and pyridin-3-ylmethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can result in a wide range of functionalized derivatives with varying biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: It has shown promise as a lead compound in the development of new drugs targeting specific biological pathways.

    Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound’s unique structure makes it a valuable intermediate in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Further research is needed to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, share structural similarities and may exhibit related biological activities.

    Chromone Derivatives: Chromone-based compounds, including flavonoids and isoflavonoids, have similar core structures and are known for their diverse pharmacological properties.

    Pyridine Derivatives: Pyridine-containing compounds, such as nicotinamide and pyridoxine, are widely studied for their roles in biological systems and therapeutic potential.

Uniqueness

What sets 7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, methoxyphenyl, and pyridin-3-ylmethyl groups allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C25H19ClN2O4

Molecular Weight

446.9 g/mol

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19ClN2O4/c1-14-10-20-18(11-19(14)26)23(29)21-22(16-5-7-17(31-2)8-6-16)28(25(30)24(21)32-20)13-15-4-3-9-27-12-15/h3-12,22H,13H2,1-2H3

InChI Key

WNSKUHHTGNUPAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OC)CC5=CN=CC=C5

Origin of Product

United States

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